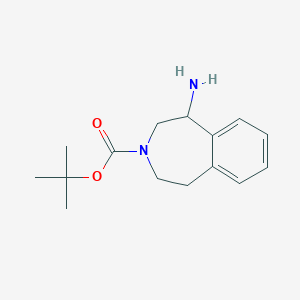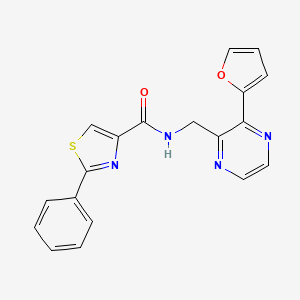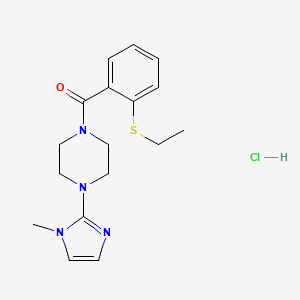
C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as a benzodiazepine and is known for its ability to modulate the activity of the central nervous system. In
Mécanisme D'action
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 acts by binding to a specific site on the gamma-aminobutyric acid (GABA) receptor in the brain. This binding results in the enhancement of the inhibitory effect of GABA, which leads to a reduction in the activity of the central nervous system. This mechanism of action is similar to that of other benzodiazepines.
Biochemical and Physiological Effects:
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 has a number of biochemical and physiological effects. These effects include sedation, muscle relaxation, anxiolysis, anticonvulsant activity, and amnesic effects. The compound also has a high affinity for the GABA receptor, which makes it a potent modulator of the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the GABA receptor and its role in the central nervous system. However, one of the limitations of using this compound is that it can have a number of side effects, which can complicate the interpretation of the experimental results.
Orientations Futures
There are a number of future directions for research on the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2. Some of the areas of research include the development of new analogs of the compound with improved pharmacological properties, the investigation of the compound's potential use in the treatment of other neurological disorders, and the study of the compound's effects on different subtypes of the GABA receptor. Additionally, further research is needed to understand the long-term effects of the compound on the central nervous system and to identify any potential risks associated with its use.
Conclusion:
In conclusion, the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 is a benzodiazepine that has been extensively studied for its potential use in the treatment of various neurological disorders. The compound acts by binding to a specific site on the GABA receptor in the brain, which leads to a reduction in the activity of the central nervous system. While the compound has a number of advantages for lab experiments, it also has limitations due to its potential side effects. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of the compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 involves a series of chemical reactions. The starting materials for the synthesis include 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid and 1,1-dimethylethyl chloroformate. The reaction is carried out in the presence of a catalyst such as triethylamine, which results in the formation of the desired compound.
Applications De Recherche Scientifique
The compound C(C)(C)(C)OC(=O)N1Ccc2=C(C(C1)N)C=CC=C2 has been extensively studied for its potential use in the treatment of various neurological disorders. Some of the areas of research include anxiety disorders, insomnia, epilepsy, and muscle spasms. The compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Propriétés
IUPAC Name |
tert-butyl 5-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(16)10-17/h4-7,13H,8-10,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWZOYRCBXCPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-amino-2,3,4,5-tetrahydro-1h-3-benzazepine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide](/img/structure/B2682422.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682423.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2682426.png)
![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2682427.png)
![(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2682428.png)



![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2682433.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2682435.png)



![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2682443.png)